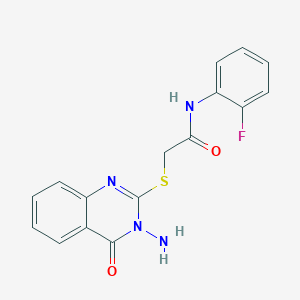![molecular formula C16H24N2O4S B299552 Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate, also known as ECA, is a chemical compound that has been extensively studied in the field of scientific research. ECA is a white crystalline powder that is soluble in water and ethanol. It is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it useful for treating conditions such as arthritis and other inflammatory disorders. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has also been found to have antipyretic properties, meaning that it can reduce fever. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been found to have a vasodilatory effect, meaning that it can widen blood vessels and increase blood flow.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate in laboratory experiments is its well-documented biochemical and physiological effects. This makes it a useful tool for investigating various biological processes and for testing the effects of drugs on these processes. However, one limitation of using Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
将来の方向性
There are several potential future directions for research involving Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate. One area of interest is investigating the potential use of Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate as a treatment for inflammatory disorders such as arthritis. Additionally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the role of COX-2 in various biological processes, which could lead to the development of new drugs that target this enzyme. Finally, Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate could be used to investigate the effects of various drugs on the cardiovascular system, which could lead to the development of new treatments for conditions such as hypertension and heart disease.
合成法
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexylamine to form 4-[(cyclohexylamino)methyl]benzaldehyde. This intermediate is then reacted with ethyl carbamate and sodium borohydride to form Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate.
科学的研究の応用
Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful for investigating various biological processes. Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate has been used in studies investigating the effects of drugs on the cardiovascular system, as well as in studies investigating the role of various enzymes in the body.
特性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
ethyl N-[[4-(cyclohexylsulfamoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-2-22-16(19)17-12-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h8-11,14,18H,2-7,12H2,1H3,(H,17,19) |
InChIキー |
XQPWWBGPYZDPOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
正規SMILES |
CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)